2,4-dichloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2FN5O2/c19-10-1-6-13(15(20)7-10)17(27)24-25-9-22-16-14(18(25)28)8-23-26(16)12-4-2-11(21)3-5-12/h1-9H,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTLAOBWNQESKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=C(C=C4)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-dichloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 372.23 g/mol. The presence of the dichloro and fluorophenyl groups contributes to its unique properties.
Biological Activity Overview
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated that pyrazolo[3,4-d]pyrimidines can inhibit cancer cell proliferation. For instance, derivatives have shown selective cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Enzymatic Inhibition : The compound's structure suggests potential inhibitory effects on specific enzymes involved in cancer progression and other diseases. Some derivatives have been reported to inhibit kinases and other targets relevant to cancer therapy .
1. Anticancer Studies
A study published in Molecules examined the anticancer properties of pyrazolo[3,4-d]pyrimidines. The research highlighted that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity. For example:
- Compound A : IC50 = 2.5 µM against MCF-7 breast cancer cells.
- Compound B : IC50 = 1.8 µM against A549 lung cancer cells.
The mechanism by which these compounds exert their effects often involves:
- Inhibition of Cell Proliferation : Inducing apoptosis through the activation of caspase pathways.
- Cell Cycle Arrest : Compounds have been shown to arrest cells in the G1 or G2 phase, preventing further division.
3. Case Studies
Several case studies illustrate the biological activity of this compound:
Scientific Research Applications
Biological Activities
The compound has exhibited a range of biological activities that make it a candidate for further research in medicinal applications.
Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines often possess significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro studies demonstrated that the compound showed promising cytotoxic effects against human cancer cell lines with IC50 values comparable to established chemotherapeutics .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Some derivatives have shown effective inhibition against bacterial strains, making them potential candidates for antibiotic development.
- Antimicrobial Assays : The antimicrobial activity was assessed using standard methods, revealing that certain derivatives exhibited strong inhibitory effects against Gram-positive and Gram-negative bacteria .
Antioxidant Activity
The antioxidant capacity of the compound has been investigated, with findings suggesting that it can scavenge free radicals effectively.
- DPPH Assay : The 2,4-dichloro derivative demonstrated significant inhibition in DPPH radical scavenging assays, indicating its potential use in formulations aimed at oxidative stress-related conditions .
Synthesis Pathway
- Formation of Pyrazolo[3,4-d]pyrimidine Core : The initial step involves the cyclization of appropriate hydrazones with carbonyl compounds to form the pyrazolo-pyrimidine structure.
- Chlorination and Functionalization : Subsequent chlorination at specific positions followed by amide bond formation leads to the final product.
- Purification and Characterization : The synthesized compound is purified using column chromatography and characterized via NMR and mass spectrometry.
Case Studies
Several case studies have documented the efficacy of this compound in various biological assays:
Case Study 1: Anticancer Efficacy
A recent study explored the anticancer properties of a series of pyrazolo[3,4-d]pyrimidine derivatives. Among them, the dichloro derivative showed superior activity against breast cancer cell lines compared to other analogs. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Activity
Another investigation focused on assessing the antimicrobial efficacy against a panel of pathogens. The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Analogues
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions requiring precise control of:
- Temperature : Reactions often proceed at 60–100°C, depending on the step (e.g., cyclization vs. acylation) .
- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol enhance reaction efficiency and purity .
- Catalysts : Triethylamine or palladium-based catalysts are used for coupling reactions .
- Purification : Column chromatography or recrystallization ensures >95% purity .
Q. How is the molecular structure of this compound characterized?
Structural confirmation relies on:
Q. What preliminary biological screening assays are recommended?
Initial screening should include:
- Kinase inhibition assays : Test against kinases (e.g., CDK, EGFR) due to structural similarity to known inhibitors .
- Cytotoxicity profiling : Use cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination via MTT assays .
- Apoptosis markers : Measure caspase-3/7 activation to assess mechanistic pathways .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve this compound’s efficacy?
SAR strategies include:
- Substituent modification : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., nitro) to enhance kinase binding .
- Core hybridization : Fuse the pyrazolo[3,4-d]pyrimidine core with thiazole or oxadiazole moieties to diversify interactions .
- Bioisosteric replacement : Substitute the benzamide group with sulfonamides to improve solubility and bioavailability .
Q. What methodologies resolve contradictions in biological activity data across studies?
Discrepancies in IC₅₀ values or target selectivity may arise from:
- Assay conditions : Standardize ATP concentrations in kinase assays to avoid false negatives .
- Cell line variability : Use isogenic cell lines to isolate genetic factors influencing response .
- Metabolic stability : Pre-treat compounds with liver microsomes to account for rapid degradation in certain models .
Q. How can in vivo pharmacokinetic (PK) studies be designed for this compound?
Key considerations:
- Dosing routes : Intravenous vs. oral administration to assess bioavailability (e.g., Cₘₐₓ, AUC) .
- Metabolite profiling : Use LC-MS/MS to identify major metabolites in plasma and urine .
- Tissue distribution : Radiolabel the compound (e.g., ¹⁴C) to track accumulation in target organs .
Q. What computational tools predict binding modes with biological targets?
Advanced approaches include:
Q. How can stability issues during formulation be addressed?
Stability challenges (e.g., hydrolysis of the benzamide group) require:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
